molecular formula C5H2BrF2N B14858840 3-Bromo-4,5-difluoropyridine

3-Bromo-4,5-difluoropyridine

Cat. No.: B14858840
M. Wt: 193.98 g/mol
InChI Key: CINYFWPKKRCBDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2,5-difluoropyridine (CAS: 1211331-43-9) is a halogenated pyridine derivative with the molecular formula C₅H₂BrF₂N and a molecular weight of 193.98 g/mol . This compound is characterized by a bromine substituent at the 3-position and fluorine atoms at the 2- and 5-positions of the pyridine ring. It serves as a critical intermediate in pharmaceutical and agrochemical synthesis due to its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura couplings) and nucleophilic substitutions . Its lipophilicity, indicated by an XLogP3 value of 2.1, suggests moderate solubility in organic solvents, making it suitable for catalytic applications .

Properties

Molecular Formula

C5H2BrF2N

Molecular Weight

193.98 g/mol

IUPAC Name

3-bromo-4,5-difluoropyridine

InChI

InChI=1S/C5H2BrF2N/c6-3-1-9-2-4(7)5(3)8/h1-2H

InChI Key

CINYFWPKKRCBDO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Br)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-4,5-difluoropyridine can be synthesized through several methods. One common approach involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF). Another method includes the deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide (NaOH) .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4,5-difluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted pyridines .

Scientific Research Applications

3-Bromo-4,5-difluoropyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4,5-difluoropyridine involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms in the pyridine ring influences its reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to potential therapeutic effects .

Comparison with Similar Compounds

Key Observations:

Electronic Effects : The electron-withdrawing fluorine atoms at the 2- and 5-positions in 3-bromo-2,5-difluoropyridine polarize the ring, enhancing the electrophilicity of the bromine at position 2. In contrast, 2,6-dibromo-3,5-difluoropyridine features two bromines, which increase steric hindrance and may reduce reactivity at specific sites .

Synthetic Utility: The mono-bromo derivative is more selective in single-step substitutions, whereas the dibromo analog allows sequential functionalization (e.g., selective displacement of bromine at 2- or 6-position under varying conditions) .

Reactivity and Reaction Pathways

  • 3-Bromo-2,5-difluoropyridine : The bromine at position 3 is highly susceptible to palladium-catalyzed cross-coupling reactions due to moderate steric hindrance. Fluorine atoms stabilize intermediates via inductive effects .
  • 2,6-Dibromo-3,5-difluoropyridine: In a study by Hall et al., this compound was synthesized unexpectedly via enolate-mediated displacement of fluorine, defying initial predictions of bromine substitution. This highlights the unpredictable reactivity of polyhalogenated pyridines under specific conditions .

Physicochemical Properties

  • Lipophilicity: The higher XLogP3 of 3-bromo-2,5-difluoropyridine (2.1) compared to non-brominated fluoropyridines indicates greater membrane permeability, advantageous in drug design .
  • Thermal Stability : Bromine’s electronegativity and size enhance thermal stability in both compounds, though the dibromo derivative’s higher molecular weight may reduce volatility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.